

# Furaltadone: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Furaltadone

Cat. No.: B1232739

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## Introduction

**Furaltadone** is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class of compounds, characterized by a 5-nitrofuran ring.<sup>[1][2]</sup> Patented in 1957 and introduced to the US market in 1959 under the trade name Altafur, it has been utilized in both human and veterinary medicine.<sup>[1]</sup> In human medicine, it was used to treat urinary tract infections and systemic bacterial infections.<sup>[1]</sup> In veterinary applications, particularly for poultry and livestock, it was employed to address conditions like coccidiosis, salmonellosis, and other bacterial enteritis.<sup>[3][4]</sup> However, due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of **furaltadone** in food-producing animals has been banned in many regions, including the European Union.<sup>[5][6]</sup>

This guide provides an in-depth look at the chemical structure, properties, mechanism of action, and analytical methodologies related to **furaltadone**, serving as a technical resource for the scientific community.

## Chemical Structure and Identification

**Furaltadone** possesses a chiral center at the C5 position of the oxazolidinone ring, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers.<sup>[1][7]</sup> The (S)-enantiomer is known as **levofuraltadone** and is considered the pharmacologically active form.<sup>[7]</sup>

Table 1: Chemical Identification of **Furaltadone**

Identifier	Value
IUPAC Name	5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[8]
CAS Number	139-91-3[1][2][8][9]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [1][8][9]
Molecular Weight	324.29 g/mol [2][8][9]
SMILES	C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-][8]
InChI Key	YVQVOQKFMFRVGR-VGOFMYFVSA-N[8]

| [Synonyms](#) | Altafur, Nitrofurmethone, Furmethonol, Medifuran, Unifur, Valsyn[8][10][11] |

## Physicochemical Properties

**Furaltadone** is typically a yellow, crystalline solid.[1][8] Its hydrochloride salt is often used to improve aqueous solubility.[4][10]

Table 2: Physicochemical Properties of **Furaltadone** and its Hydrochloride Salt

Property	Furaltadone	Furaltadone Hydrochloride
Appearance	Yellow solid[1][8]	Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[4][10]
Melting Point	206°C (with decomposition)[12]	Approx. 240°C (with decomposition)[4][10]
Solubility (Water)	Limited solubility[7]	≥ 25 mg/mL[10][13]
Solubility (DMSO)		~17 mg/mL (requires sonication)[13]
logP	-0.84[12]	0.8[10]

| pKa | | 6.35[10] |

## Mechanism of Action

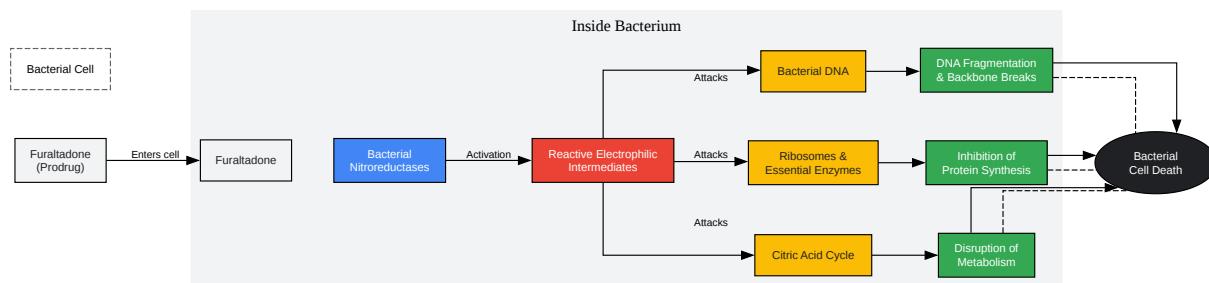
### Antibacterial Activity

**Furaltadone**'s primary mechanism of action as a bactericidal agent is intricate and multi-targeted.[14] Like other nitrofurans, it functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[14][15]

- Reductive Activation: Inside the bacterial cell, the nitro group on the furan ring is reduced. This process generates a series of highly reactive electrophilic intermediates.[14]
- Macromolecular Damage: These reactive intermediates are non-specific and attack multiple cellular targets simultaneously.[6][14] The primary target is bacterial DNA, where the intermediates cause fragmentation and backbone breaks, thereby inhibiting DNA replication and transcription.[3][15][16] They also damage essential enzymes like DNA gyrase and topoisomerase II.[17]
- Disruption of Cellular Processes: Beyond DNA damage, the intermediates disrupt protein synthesis and interfere with the citric acid cycle.[6][18] This multi-pronged attack makes it

difficult for bacteria to develop resistance.[6]

This mechanism is effective against a broad spectrum of pathogens, including Gram-positive bacteria like *Staphylococcus* species and Gram-negative bacteria such as *Salmonella*.[3][4]

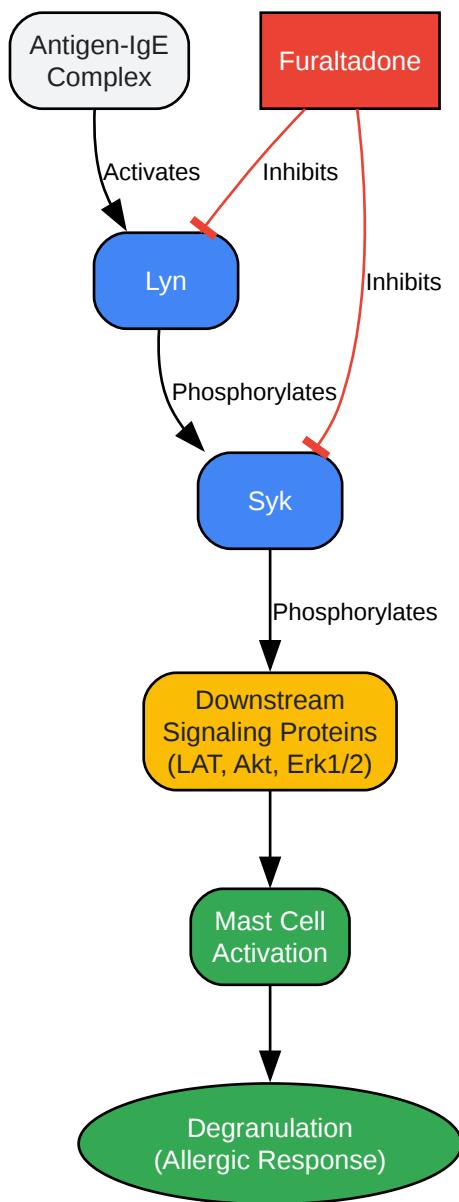


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**Furaltadone's** antibacterial mechanism of action.

## Immunomodulatory Effects

Beyond its antibacterial properties, **furaltadone** has demonstrated immunomodulatory effects. It can suppress IgE-mediated allergic responses by inhibiting the activation of mast cells.[3][19] This is achieved by suppressing the Lyn/Syk signaling pathway, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits mast cell degranulation.[19][20]



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**Furaltadone's inhibition of the Lyn/Syk signaling pathway.**

## Pharmacokinetics

**Furaltadone** is rapidly absorbed, distributed, and metabolized in animals.<sup>[21]</sup> Studies in preruminant calves and goats show that the parent drug has a relatively short half-life.<sup>[21][22]</sup>

Table 3: Pharmacokinetic Parameters of **Furaltadone**

Parameter	Species	Value	Notes
Elimination Half-life (T <sub>1/2</sub> )	Preruminant Calves	2.5 hours	Following single oral dose of 14.0 mg/kg.[22]
Time to Max. Concentration (T <sub>max</sub> )	Preruminant Calves	~3 hours	Following single oral dose of 14.0 mg/kg. [22]
Max. Plasma Concentration (C <sub>max</sub> )	Preruminant Calves	2.5 µg/mL	Following single oral dose of 14.0 mg/kg. [22]
In Vitro Half-life (Liver)	Goats & Cows	13 minutes	In hepatic homogenates.[21]

| Urinary Recovery (Parent Drug) | Preruminant Calves | ~2% | Of orally administered dose.[23] [24] |

**Furaltadone** is extensively metabolized, and its primary, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5][25] Because the parent compound is depleted rapidly, AMOZ serves as the key marker residue for detecting the illegal use of **furaltadone** in food products.[5][26] This metabolite is much more stable and can persist in tissues for weeks. [6][27]

## Experimental Protocols

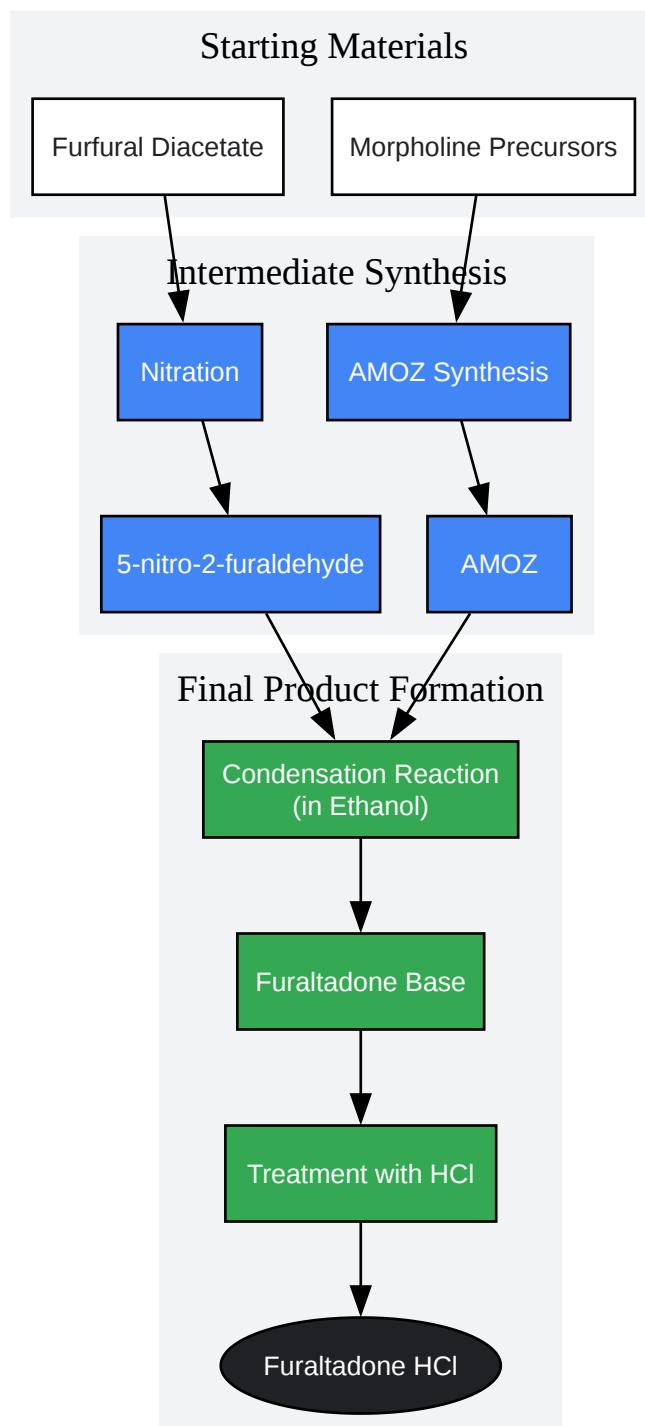
### Synthesis of Furaltadone Hydrochloride

The laboratory synthesis of **furaltadone** is a multi-stage process. A common route involves the condensation of two key intermediates.[25][28]

Methodology:

- Preparation of Intermediate 1 (5-nitro-2-furaldehyde): This step often starts with the nitration of furfural diacetate.[28]
  - Furfural diacetate is dissolved in acetic anhydride and cooled.

- A mixture of fuming nitric acid and sulfuric acid is added slowly while maintaining a low temperature (0-10°C) to control the exothermic reaction.
- The product, 5-nitrofurfural diacetate, is crystallized, filtered, and dried.[28]
- Preparation of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ): This intermediate is synthesized from morpholine and other precursors, often involving hydrazine hydrate and diethyl carbonate.[25]
- Condensation Reaction:
  - AMOZ is dissolved in a suitable solvent like ethanol.
  - An alcoholic solution of 5-nitro-2-furaldehyde is added to the AMOZ solution.
  - The mixture is allowed to react, often with heating under reflux, to form the **furaltadone** base, which may precipitate upon cooling.[25][28]
- Salt Formation:
  - The crude **furaltadone** base is collected by filtration.
  - It is then suspended in a solvent (e.g., alcohol) and treated with a sufficient amount of hydrochloric acid to form the hydrochloride salt, which can then be isolated.[9][28]



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Generalized synthesis workflow for **Furaltadone HCl**.

## Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying **furaltadone** in pharmaceutical formulations or feed.[5][29]

Methodology:

- Chromatographic Conditions:
  - HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[29]
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]
  - Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[29]
  - Flow Rate: Typically 1.0 mL/min.[29]
  - Detection Wavelength: **Furaltadone** shows strong absorbance at approximately 365 nm. [29]
  - Injection Volume: 20 µL is a common starting point.[29]
- Standard and Sample Preparation:
  - Standard Solution: A stock solution of **furaltadone** hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol). This is then serially diluted to create calibration standards.[29]
  - Sample Solution: The sample (e.g., pharmaceutical formulation, feed extract) is accurately weighed and dissolved in the same solvent. For complex matrices like animal tissue or feed, a solid-phase extraction (SPE) cleanup step is often required to remove interfering substances.[5]
- Analysis:
  - The prepared standards and samples are injected into the HPLC system.
  - The peak corresponding to **furaltadone** is identified based on its retention time.

- A calibration curve is constructed by plotting the peak area of the standards against their known concentrations.
- The concentration of **furaltadone** in the sample is determined by interpolating its peak area on the calibration curve.

## Analytical Method: LC-MS/MS for Residue Analysis

For detecting the metabolite AMOZ in food products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. [5][29]

Methodology:

- Sample Preparation:
  - Homogenization: 1-2g of the tissue sample (e.g., meat, egg) is homogenized.[5]
  - Hydrolysis and Derivatization: The sample is subjected to mild acid hydrolysis to release the protein-bound AMOZ. A derivatizing agent, typically 2-nitrobenzaldehyde (NBA), is added to react with AMOZ, forming a more stable product (NPAOMZ) that is better suited for LC-MS/MS analysis. The mixture is incubated, often overnight at 37°C.[5]
  - Extraction: After pH adjustment, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is performed to purify the derivatized metabolite.[5]
  - Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.[5]
- LC-MS/MS Conditions:
  - Column: C18 column.[5]
  - Mobile Phase: Gradient elution, often with methanol and an ammonium formate buffer.[5]
  - Ionization: Positive Electrospray Ionization (ESI+).[5]

- Detection Mode: Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the derivatized metabolite (NPAOMZ) and its corresponding internal standard, ensuring highly specific and sensitive quantification.[5]

## In Vitro Inhibition of Mast Cell Degranulation

This assay assesses the inhibitory effect of **furaltadone** on the allergic response in a cell-based model.[10][19]

Methodology:

- Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured under standard conditions.[10]
- Sensitization: The cultured cells are sensitized by incubating them with anti-DNP IgE (dinitrophenyl-specific immunoglobulin E). This allows the IgE to bind to receptors on the cell surface.[10]
- **Furaltadone** Treatment: The sensitized cells are pre-incubated with various concentrations of **furaltadone** (e.g., 10  $\mu$ M for 30 minutes).[10][19]
- Antigen Challenge: Degranulation is triggered by stimulating the cells with the DNP-HSA antigen (dinitrophenyl-human serum albumin). This cross-links the IgE bound to the cell surface, initiating the degranulation cascade.[10]
- Measurement of Degranulation: The extent of degranulation is quantified by measuring the release of an enzyme called  $\beta$ -hexosaminidase from the cells into the surrounding medium.
- Data Analysis: The amount of  $\beta$ -hexosaminidase released in the presence of **furaltadone** is compared to the amount released by cells stimulated without the drug. This allows for the calculation of the percentage of inhibition and determination of the  $IC_{50}$  value (the concentration of **furaltadone** required to inhibit degranulation by 50%).[19]

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